molecular formula C13H13ClO3 B11156237 6-chloro-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one

6-chloro-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one

Cat. No.: B11156237
M. Wt: 252.69 g/mol
InChI Key: LSPMUXZBGYOOEX-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-7-hydroxy-2H-chromen-2-one and 6-chloro-2H-chromen-2-one.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-7-hydroxy-2H-chromen-2-one
  • 6-chloro-2H-chromen-2-one
  • 7-(propan-2-yloxy)-2H-chromen-2-one

Uniqueness

6-chloro-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one is unique due to the presence of both chloro and propan-2-yloxy substituents, which may confer distinct chemical and biological properties compared to other chromenone derivatives.

Properties

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

6-chloro-4-methyl-7-propan-2-yloxychromen-2-one

InChI

InChI=1S/C13H13ClO3/c1-7(2)16-12-6-11-9(5-10(12)14)8(3)4-13(15)17-11/h4-7H,1-3H3

InChI Key

LSPMUXZBGYOOEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C

Origin of Product

United States

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